molecular formula C24H28FN3O2S B8597792 2-Oxazolidinone, 3-(2-(4-(8-fluoro-2-methyl-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)ethyl)-, (+-)- CAS No. 59849-49-9

2-Oxazolidinone, 3-(2-(4-(8-fluoro-2-methyl-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)ethyl)-, (+-)-

Cat. No.: B8597792
CAS No.: 59849-49-9
M. Wt: 441.6 g/mol
InChI Key: PUILADRSZIIQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxazolidinone, 3-(2-(4-(8-fluoro-2-methyl-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)ethyl)-, (+-)- is a useful research compound. Its molecular formula is C24H28FN3O2S and its molecular weight is 441.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxazolidinone, 3-(2-(4-(8-fluoro-2-methyl-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)ethyl)-, (+-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 3-(2-(4-(8-fluoro-2-methyl-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)ethyl)-, (+-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

59849-49-9

Molecular Formula

C24H28FN3O2S

Molecular Weight

441.6 g/mol

IUPAC Name

3-[2-[4-(3-fluoro-8-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C24H28FN3O2S/c1-17-2-4-22-18(14-17)15-21(20-16-19(25)3-5-23(20)31-22)27-9-6-26(7-10-27)8-11-28-12-13-30-24(28)29/h2-5,14,16,21H,6-13,15H2,1H3

InChI Key

PUILADRSZIIQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(C=C(C=C3)F)C(C2)N4CCN(CC4)CCN5CCOC5=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The foregoing precedure is repeated using 100 g. of racemic 3-{2-[4-(8-fluoro-10,11-dihydro-2-methyl-dibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-ethyl }-2-oxazolidinone, 113.2 g. of (+)-camphor-10-sulfonic acid monohydrate and 300 ml. of acetone. The stirring under reflux is carried out for 24 hours in place of 72 hours, and the drying under reduced pressure is prolonged. Whereupon, there is obtained the di-(camphor-10-sulfonic acid) salt of (+)-(S)-3-{2-[4-(8-fluoro-10,11-dihydro-2-methyl-dibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-ethyl}-2-oxazolidinone; αD =+14.9°, α364 =+104.0° (chloroform; c = 3.0%); melting point 174°-175° C. (after recrystallization from acetone).

Synthesis routes and methods II

Procedure details

17.6 g of 10-chloro-8-fluoro-10,11-dihydro-2-methyl-dibenzo[b,f]thiepin are heated for 20 hours under reflux conditions together with 27.3 g of 3-[2-(1-piperazinyl)-ethyl]-2-oxazolidinone in 100 ml of chloroform. After evaporation of the chloroform, the residue is mixed with ice, benzene and aqueous sodium hydroxide solution and again mixed well. The benzene phase is acidified with 6 N aqueous hydrochloric acid and maintained in an ice bath for 30 minutes. The precripitate, which is formed, is filtered, made alkaline with aqueous sodium hydroxide solution and taken up in benzene. The benzene phase is dried over sodium sulphate and evaporated, whereby 3-{2-[4-(8-fluoro-10,11-dihydro-2-methyl-dibenzo [b,f]thiepin-10-yl)-1-piperazinyl]-ethyl}-2-oxazolidinone is obtained, which is converted into the corresponding dihydrochloride by reaction with ethanolic hydrochloric acid. The dihydrochloric melts at 210° (dec;).
Name
10-chloro-8-fluoro-10,11-dihydro-2-methyl-dibenzo[b,f]thiepin
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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